

Thermochemical Properties of N-Substituted Anilines: A Technical Guide

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Compound of Interest

Compound Name: *N*-decyl-4-methoxyaniline

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of N-substituted anilines. Understanding these properties is crucial for applications ranging from synthetic chemistry to drug development, where factors like compound stability, reactivity, and solubility are paramount. This document summarizes essential quantitative data, details common experimental protocols for their determination, and visualizes complex workflows and relationships.

Core Thermochemical Data

The following tables summarize critical thermochemical data for aniline and various N-substituted derivatives. These values are essential for predicting reaction outcomes, understanding bond stabilities, and modeling physical behavior such as volatility.

Enthalpies of Formation, Vaporization, and Fusion

The standard molar enthalpy of formation ($\Delta_f H^\circ(g)$) in the gaseous state is a fundamental measure of a molecule's stability. The enthalpies of vaporization ($\Delta_{vap} H^\circ$) and fusion ($\Delta_{fus} H^\circ$) are critical for understanding phase transitions, which directly impacts properties like solubility and purification processes.

Compound	$\Delta_f H^\circ$ (l or cr) (kJ/mol)	$\Delta_{vap} H^\circ$ or $\Delta_{sub} H^\circ$ (kJ/mol)	$\Delta_f H^\circ$ (g) (kJ/mol)	$\Delta_{fus} H^\circ$ (kJ/mol)	Reference
Aniline	31.03 ± 0.64 (l)	55.8 ± 0.4	87.1 ± 0.7	10.5	[1][2]
2-Ethylaniline	-54.3 ± 1.5 (l)	51.9 ± 0.4	-2.4 ± 1.6	-	[3]
2-Isopropylaniline	-83.1 ± 1.5 (l)	54.3 ± 0.3	-28.8 ± 1.5	-	[3]
2-tert-Butylaniline	-123.6 ± 2.0 (l)	56.6 ± 0.4	-67.0 ± 2.0	-	[3]
2,6-Dimethylaniline	-53.5 ± 1.2 (l)	51.6 ± 0.3	-1.9 ± 1.2	13.9	[3]
2,6-Diethylaniline	-132.8 ± 2.0 (l)	59.1 ± 0.4	-73.7 ± 2.0	-	[3]
2,6-Diisopropylaniline	-203.8 ± 2.4 (l)	63.8 ± 0.5	-140.0 ± 2.5	16.2	[3]
2,4,6-Tri-tert-butylaniline	-315.4 ± 4.4 (cr)	98.7 ± 1.2 (sub)	-216.7 ± 4.6	21.3	[3]
Diphenylamine	-	76.6 ± 2.1 (sub)	212.4 ± 2.1	18.6	[4]

Note: (l) denotes liquid, (cr) denotes crystal, (g) denotes gas, (sub) denotes sublimation. All values at T = 298.15 K.

Bond Dissociation Energies (BDEs)

The N-H bond dissociation energy is a critical parameter for evaluating the antioxidant potential of anilines and their susceptibility to hydrogen abstraction reactions. Substituents on the aromatic ring can significantly alter this value.

Compound	N-H BDE (kcal/mol)	Method	Reference
Aniline	89.1 - 92.3	Experimental (PR, PC, EM)	[5]
Aniline	88.0 ± 1.0	Thermodynamic Cycle (DMSO)	[6]
4-Methoxyaniline	83.6 ± 1.1	Thermodynamic Cycle (DMSO)	[6]
4-Methylaniline	86.4 ± 1.0	Thermodynamic Cycle (DMSO)	[6]
4-Chloroaniline	88.5 ± 1.0	Thermodynamic Cycle (DMSO)	[6]
4-Cyanoaniline	92.6 ± 1.0	Thermodynamic Cycle (DMSO)	[6]
4-Nitroaniline	95.0 ± 1.1	Thermodynamic Cycle (DMSO)	[6]
N-Methylaniline (N-H bond)	86.1	Calculation	[7]
Diphenylamine (N-H bond)	87.2 ± 1.0	Thermodynamic Cycle (DMSO)	[6]

Note: To convert kcal/mol to kJ/mol, multiply by 4.184. Methods: PR = Pulse Radiolysis, PC = Photoacoustic Calorimetry, EM = Electrochemical Measurement.

Experimental Protocols

Accurate determination of thermochemical properties relies on precise experimental techniques. The methodologies for three key techniques are detailed below.

Combustion Calorimetry for Enthalpy of Formation

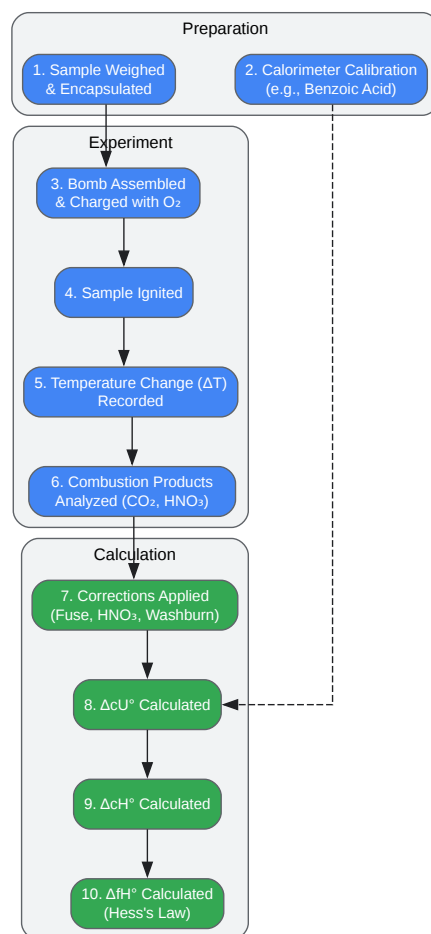
This is the primary method for determining the standard enthalpy of formation of organic compounds.[3][8] The process involves the complete combustion of a sample in a high-

pressure oxygen environment and measuring the heat evolved.

Methodology:

- **Sample Preparation:** The liquid or solid aniline derivative is accurately weighed (to 0.1 mg) and encapsulated. Volatile and hygroscopic liquids are often sealed in polyethylene bulbs.[\[3\]](#)
- **Calorimeter Setup:** The experiment is conducted in a bomb calorimeter, which is a constant-volume device. The bomb containing the sample is placed inside a jacket filled with a known mass of water. The energy equivalent of the calorimeter is determined beforehand by combusting a standard reference material, such as benzoic acid.[\[9\]](#)[\[10\]](#)
- **Combustion:** The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. The sample is ignited using a cotton fuse and a platinum wire.
- **Temperature Measurement:** The temperature of the water in the jacket is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion to determine the temperature change (ΔT).
- **Analysis of Products:** After combustion, the gaseous products are analyzed for CO_2 content to confirm complete combustion. The liquid phase in the bomb is titrated to determine the amount of nitric acid formed from the nitrogen in the sample.[\[9\]](#)[\[11\]](#)
- **Calculation:**
 - The total heat released (q) is calculated from the temperature change and the energy equivalent of the calorimeter.
 - Corrections are applied for the heat of combustion of the fuse and the formation of nitric acid.
 - The resulting energy of combustion at constant volume ($\Delta C U^\circ$) is corrected to standard state conditions (Washburn corrections) to account for the deviation of the initial and final states from ideality.[\[8\]](#)[\[11\]](#)
 - The standard enthalpy of combustion ($\Delta C H^\circ$) is calculated from $\Delta C U^\circ$.

- Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) is determined using Hess's Law, with the known standard enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$).



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Workflow for Combustion Calorimetry.

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of a substance at different temperatures.[3] The Clausius-Clapeyron equation relates these three quantities.

Methodology (Flow System):

- **Saturation:** A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate through the N-substituted aniline sample maintained at a constant temperature (T). The gas becomes saturated with the vapor of the compound.
- **Condensation:** The gas mixture is then passed through a cold trap (e.g., cooled with liquid nitrogen) where the aniline derivative condenses and is collected.
- **Quantification:** The mass (m) of the condensed substance is determined gravimetrically. The total volume (V) of the carrier gas that passed through is measured.
- **Vapor Pressure Calculation:** Assuming ideal gas behavior, the partial pressure (p) of the substance at temperature T is calculated using the ideal gas law: $p = (m/M) * RT/V$, where M is the molar mass and R is the ideal gas constant.
- **Temperature Dependence:** The procedure is repeated at several different temperatures.
- **Enthalpy of Vaporization Calculation:** The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) is derived from the slope of a plot of $\ln(p)$ versus $1/T$, according to the Clausius-Clapeyron equation: $d(\ln p)/d(1/T) = -\Delta_{\text{vap}}H^\circ/R$.

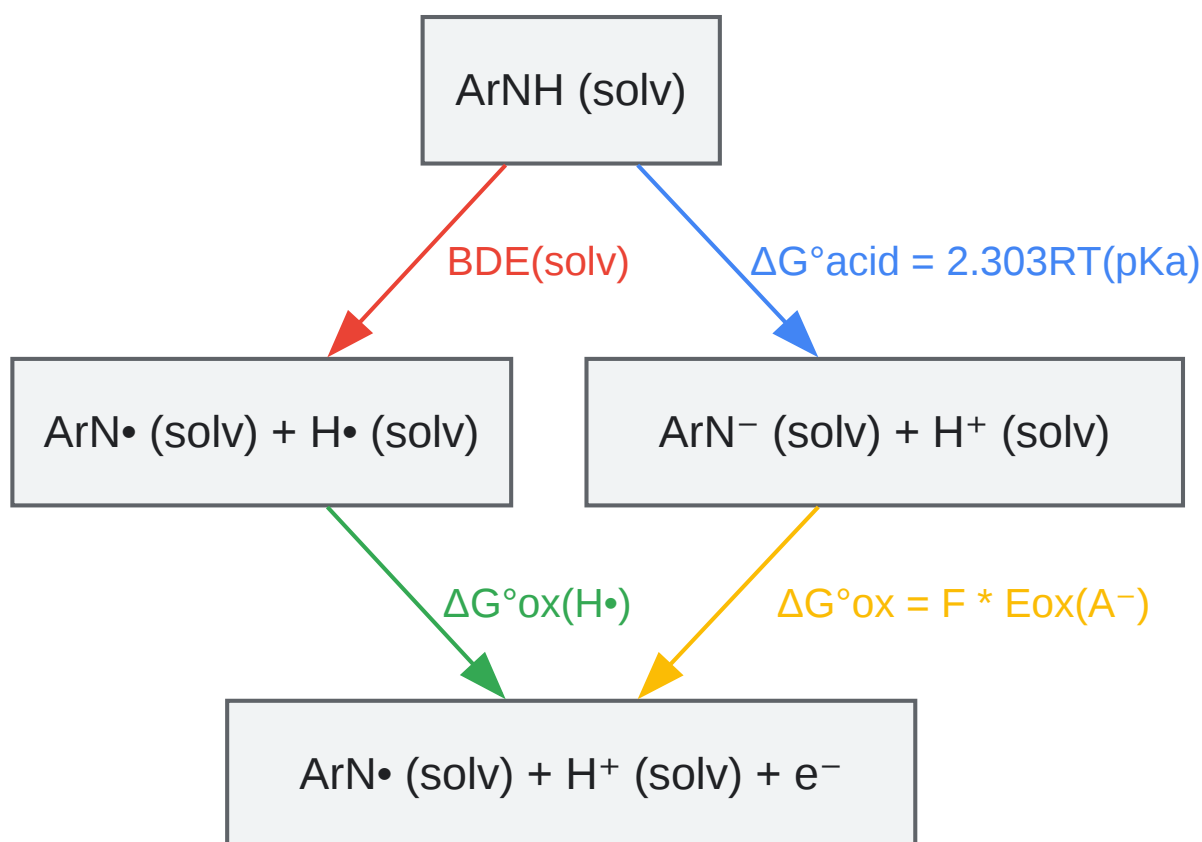
Thermodynamic Cycle for Bond Dissociation Energy

For many complex molecules, direct measurement of gas-phase BDEs is difficult. An alternative is to use a thermodynamic cycle (often called a Bordwell cycle) that combines measurements made in a solvent, typically dimethyl sulfoxide (DMSO).^[6]

Methodology:

- **Equilibrium Acidity (pKHA):** The pKHA of the N-H bond of the aniline is measured in DMSO. This value quantifies the free energy change for the deprotonation reaction: $\text{ArNH}_2 \rightleftharpoons \text{ArNH}^- + \text{H}^+$.
- **Oxidation Potential ($E_{\text{ox}}(\text{A}^-)$):** The one-electron oxidation potential of the resulting anilide anion (ArNH^-) is measured, usually by cyclic voltammetry. This corresponds to the process: $\text{ArNH}^- \rightleftharpoons \text{ArNH}^\bullet + \text{e}^-$.

- Calculation: The N-H BDE in solution is calculated using the following equation, where C is a constant related to the free energy of the hydrogen atom in solution: $BDE = 1.37 * pKHA + 23.06 * E_{ox}(A^-) + C$
- Gas-Phase Conversion: The solution-phase BDE can be converted to a gas-phase value by accounting for the solvation energies of the species involved, although often the solution-phase values themselves are used for comparative studies.



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Thermodynamic cycle for BDE determination.

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